Cas no 5784-78-1 (phenyl(3-phenyl-2-quinoxalinyl)-Methanone)

5784-78-1 structure
Nome del prodotto:phenyl(3-phenyl-2-quinoxalinyl)-Methanone
phenyl(3-phenyl-2-quinoxalinyl)-Methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- phenyl(3-phenyl-2-quinoxalinyl)-Methanone
- phenyl-(3-phenylquinoxalin-2-yl)methanone
- 2-benzoyl-3-phenylquinoxaline
- 2-phenyl-3-benzoylquinoxaline
- AC1L7OUE
- AC1Q5CWW
- CTK1H0371
- NSC230376
- Oprea1_307584
- Phenyl-(3-phenyl-chinoxalin-2-yl)-keton
- phenyl-(3-phenyl-quinoxalin-2-yl)-ketone
- phenyl(3-phenylquinoxalin-2-yl)methanone
- phenyl-(3-phenyl-quinoxalin-2-yl)-methanone
- DTXSID80310694
- PHENYL(3-PHENYL-2-QUINOXALINYL)METHANONE
- MFCD02252686
- 5784-78-1
- Phenyl-(3-phenylquinoxalin-2-yl)-methanone
- SCHEMBL10572565
- NSC-230376
- CS-0289917
- Z56791243
- AKOS001017059
-
- MDL: MFCD02252686
- Inchi: InChI=1S/C21H14N2O/c24-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)22-17-13-7-8-14-18(17)23-20/h1-14H
- Chiave InChI: DSPLYTPJGJDWPA-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4
Proprietà calcolate
- Massa esatta: 310.11072
- Massa monoisotopica: 310.111
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 426
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.8Ų
- XLogP3: 4.5
Proprietà sperimentali
- Densità: 1.224
- Punto di ebollizione: 521°C at 760 mmHg
- Punto di infiammabilità: 263.4°C
- Indice di rifrazione: 1.67
- PSA: 42.85
- LogP: 4.52780
phenyl(3-phenyl-2-quinoxalinyl)-Methanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360587-1g |
Phenyl(3-phenylquinoxalin-2-yl)methanone |
5784-78-1 | 98% | 1g |
¥5065.00 | 2024-05-08 | |
abcr | AB475243-1g |
Phenyl-(3-phenyl-quinoxalin-2-yl)-methanone; . |
5784-78-1 | 1g |
€651.60 | 2025-02-13 | ||
abcr | AB475243-5g |
Phenyl-(3-phenyl-quinoxalin-2-yl)-methanone; . |
5784-78-1 | 5g |
€1846.50 | 2025-02-13 | ||
abcr | AB475243-1 g |
Phenyl-(3-phenyl-quinoxalin-2-yl)-methanone |
5784-78-1 | 1g |
€651.60 | 2023-07-18 |
phenyl(3-phenyl-2-quinoxalinyl)-Methanone Letteratura correlata
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
2. Book reviews
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
5784-78-1 (phenyl(3-phenyl-2-quinoxalinyl)-Methanone) Prodotti correlati
- 1602912-49-1(2-bromoprop-2-ene-1-sulfonamide)
- 1207004-20-3(1-methyl-3-phenyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide)
- 2418670-28-5(3-(aminomethyl)-5-ethynyl-2-methylphenylmethanethiol)
- 1805227-91-1(Methyl 4-(bromomethyl)-3-(difluoromethyl)pyridine-2-acetate)
- 41963-20-6(4-bromo-3-methyl-benzonitrile)
- 2680768-55-0(1,1-Dioxo-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1lambda6-thiane-4-carboxylic acid)
- 2306259-21-0(ethyl cis-4-amino-2-methyl-cyclohexanecarboxylate)
- 933674-48-7(2-(3-Methylphenyl)cyclopentan-1-ol)
- 878413-77-5(3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 445224-41-9(5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5784-78-1)phenyl(3-phenyl-2-quinoxalinyl)-Methanone

Purezza:99%
Quantità:1g
Prezzo ($):1222.0